molecular formula C9H13BrO2 B596519 Ethyl 4-bromocyclohex-3-ene-1-carboxylate CAS No. 1365272-96-3

Ethyl 4-bromocyclohex-3-ene-1-carboxylate

Cat. No.: B596519
CAS No.: 1365272-96-3
M. Wt: 233.105
InChI Key: JMGPAKUOUAFRNQ-UHFFFAOYSA-N
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Description

Ethyl 4-bromocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C9H13BrO2 It is a derivative of cyclohexene, featuring a bromine atom at the fourth position and an ethyl ester group at the first position of the cyclohexene ring

Synthetic Routes and Reaction Conditions:

    Bromination of Cyclohexene: The synthesis typically begins with the bromination of cyclohexene to introduce the bromine atom at the desired position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Esterification: The brominated cyclohexene is then subjected to esterification with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form ethyl cyclohex-3-ene-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: Ethyl 4-hydroxycyclohex-3-ene-1-carboxylate.

    Reduction: Ethyl cyclohex-3-ene-1-carboxylate.

    Oxidation: 4-bromocyclohex-3-ene-1-carboxylic acid.

Scientific Research Applications

Chemistry: Ethyl 4-bromocyclohex-3-ene-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic chemistry.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmacologically active molecules. It may be used in the development of drugs targeting specific biological pathways.

Industry: The compound finds applications in the production of agrochemicals, fragrances, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which ethyl 4-bromocyclohex-3-ene-1-carboxylate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. In reduction reactions, the compound gains electrons, resulting in the removal of the bromine atom and the formation of a more saturated product.

Comparison with Similar Compounds

    Ethyl 4-chlorocyclohex-3-ene-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 4-fluorocyclohex-3-ene-1-carboxylate: Contains a fluorine atom at the fourth position.

    Ethyl 4-iodocyclohex-3-ene-1-carboxylate: Features an iodine atom at the fourth position.

Uniqueness: Ethyl 4-bromocyclohex-3-ene-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s behavior in chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 4-bromocyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGPAKUOUAFRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742930
Record name Ethyl 4-bromocyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-96-3
Record name Ethyl 4-bromocyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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